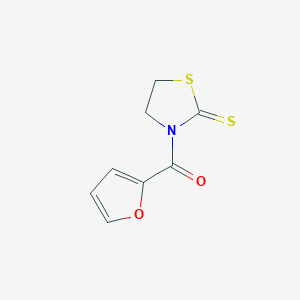

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione" is a derivative of thiazolidine, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring. The furan-2-carbonyl group attached to the thiazolidine ring suggests that the compound may have interesting chemical and biological properties, as furan derivatives are known to be significant in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related furan-thiazolidine compounds involves various strategies. For instance, the synthesis of furan-2-ylmethylene thiazolidinediones involves structure-based design and X-ray crystallography to identify key pharmacophore features for potency and selectivity . Another method includes the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide, followed by the preparation of Mannich bases and methyl derivatives . Additionally, a one-pot, three-component synthesis approach has been used to create thiazolidine-2-thiones, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan-thiazolidine derivatives has been studied using various techniques. For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was investigated using X-ray powder diffraction and density functional theory (DFT) . The title compound, 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, has a thiazolidine ring that is approximately planar, with the furan ring disordered over two orientations .

Chemical Reactions Analysis

The chemical reactivity of furan-thiazolidine compounds includes their ability to undergo various reactions. For instance, the reaction of 3-(furan-2-ylmethyl)-2-sulfanyidene-1,3-thiazolidin-4-one with aromatic and heterocyclic aldehydes afforded a series of 5-[(het)arylmethylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-ones . Furthermore, the synthesis of 3-aminofuran derivatives from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate demonstrates the versatility of thiazolidine derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-thiazolidine derivatives are influenced by their molecular structure. The presence of the furan ring and the thiazolidine moiety can impact the compound's solubility, boiling point, melting point, and stability. The intermolecular interactions, such as hydrogen bonding, can affect the compound's crystal packing and, consequently, its solid-state properties . The electronic properties of the substituents on the furan and thiazolidine rings can also influence the compound's reactivity and biological activity .

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity and Molecular Docking

- Design and Synthesis for Hypoglycemic Activity : A study focused on the synthesis of 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives to investigate their hypoglycemic activity. These compounds were synthesized via Knoevenagel condensation, and some showed significant in-vivo hypoglycemic activity. Molecular docking analysis revealed that compounds with electron-releasing groups (-OH and –OCH3) displayed significant binding affinity and activity, highlighting their potential as therapeutic agents for diabetes management (Karumanchi Srikanth Kumar et al., 2021).

Structural Analysis and Crystallography

- Crystal Structure Analysis : Another research described the crystal structure of a related compound, demonstrating its planarity and the potential for weak intermolecular hydrogen bonding. Such studies are crucial for understanding the molecular interactions that contribute to the compound's stability and reactivity (H. Fun et al., 2011).

Antitumor Activity

- Synthesis for Antitumor Activity : Derivatives of 3-(Furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one have been synthesized and evaluated for their antitumor properties. These studies are indicative of the potential of such compounds in developing new anticancer therapies (V. Horishny & V. Matiychuk, 2020).

Chemical and Biological Activities Review

- Overview of Chemical and Biological Activities : Extensive reviews on the chemistry and biological activities of 1,3-thiazolidin-4-ones, including compounds like 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione, highlight their significance in medicinal chemistry. These compounds are key synthons for various biologically active molecules and have been the subject of numerous studies due to their versatile chemical and biological properties (W. Cunico et al., 2008).

Wirkmechanismus

Target of Action

Furan-based compounds have been known to exhibit diverse biological applications . They have been used in the preparation of a wide variety of thiosemicarbazide and triazole derivatives for developing new drug agents .

Mode of Action

It’s known that the compound is synthesized via the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess p2s5 in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .

Biochemical Pathways

Furan-based compounds have been associated with antiproliferative and antioxidant activities . They have been used in the synthesis of a number of biologically active heterocycles such as thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolane, oxazolines, triazines, and oxazines .

Pharmacokinetics

The physicochemical properties, pharmacokinetic properties, and drug-likeness of all synthesized products were calculated using swissadme .

Result of Action

Furan-based compounds have been associated with antiproliferative and antioxidant activities . They have been used in the synthesis of a number of biologically active heterocycles .

Action Environment

It’s known that the compound is synthesized via a series of chemical reactions involving various reagents and conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

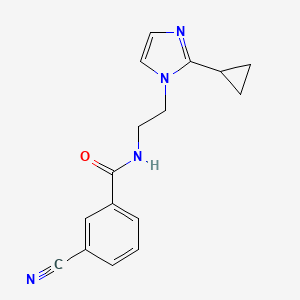

IUPAC Name |

furan-2-yl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c10-7(6-2-1-4-11-6)9-3-5-13-8(9)12/h1-2,4H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLQGPTXPHGMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)